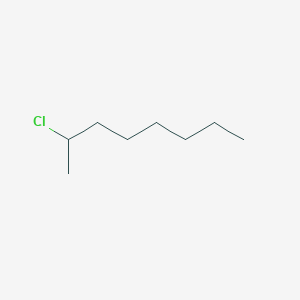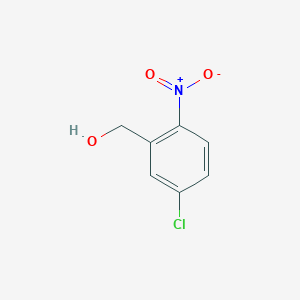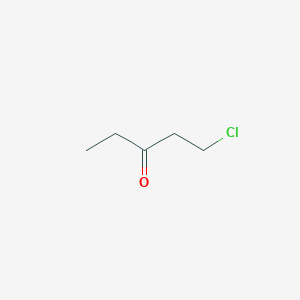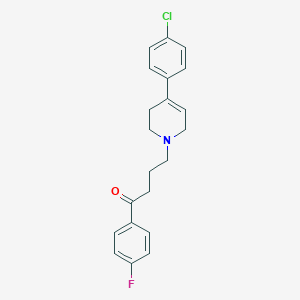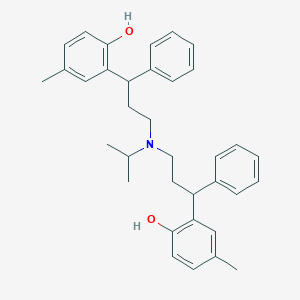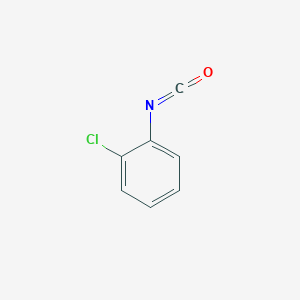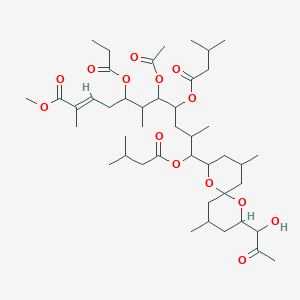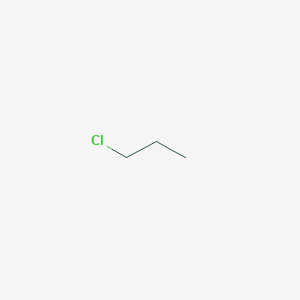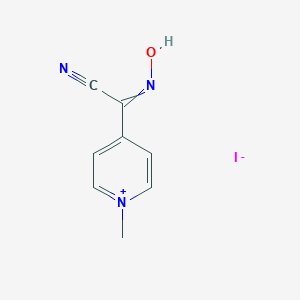
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is a chemical compound with a unique structure that includes a hydroxyimino group, a methylpyridinium ion, and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide typically involves the reaction of 1-methylpyridinium iodide with hydroxylamine and acetonitrile under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality of the final product .
化学反应分析
Types of Reactions
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylpyridinium ion can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridinium derivatives.
科学研究应用
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has several scientific research applications:
Chemistry: Used as a derivatization reagent in mass spectrometry to enhance the detection of various molecules.
Biology: Employed in the visualization of neurotransmitters and other biomolecules in tissue samples.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide involves its ability to form stable complexes with various biomolecules. The hydroxyimino group can interact with metal ions and other electrophiles, while the methylpyridinium ion can participate in electrostatic interactions with negatively charged biomolecules. These interactions facilitate the compound’s use in analytical and diagnostic applications .
相似化合物的比较
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Used as a dehydrating agent and in the synthesis of carboxylate esters.
1,1’-Dimethyl-4,4’-bipyridyl diiodide: Known for its use in redox reactions and as a herbicide.
4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide: Utilized in mass spectrometry imaging for the visualization of biomolecules.
Uniqueness
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is unique due to its combination of functional groups that allow for diverse chemical reactivity and its application in both analytical and synthetic chemistry. Its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research .
属性
CAS 编号 |
35013-90-2 |
|---|---|
分子式 |
C8H8IN3O |
分子量 |
289.07 g/mol |
IUPAC 名称 |
(2Z)-2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |
InChI |
InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H |
InChI 键 |
GJLIKEXLHKULBP-UHFFFAOYSA-N |
手性 SMILES |
C[N+]1=CC=C(C=C1)/C(=N/O)/C#N.[I-] |
SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



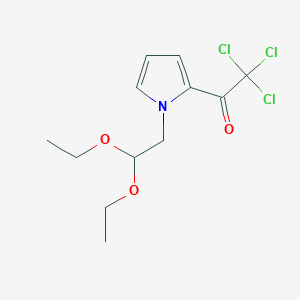
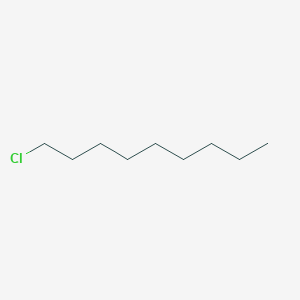
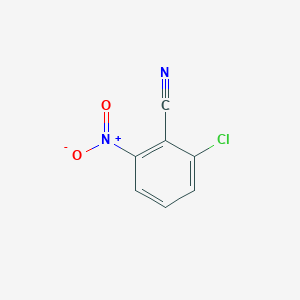
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
